5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-4-3-5-14(10-12)20-8-9-21-17-18-15-7-6-13(2)11-16(15)19-17/h3-7,10-11H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZVEQCLWPFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Thioether Linkage: The benzimidazole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide, to introduce the thioether linkage.
Attachment of the Tolyl Group: Finally, the compound is treated with m-tolyl alcohol in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzimidazole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves nucleophilic substitution of a benzimidazole-thiol precursor with 2-(m-tolyloxy)ethyl halide, analogous to methods in .
- Yields for benzimidazole derivatives vary widely (40–85%), influenced by substituent reactivity and purification challenges .
Physicochemical and Spectroscopic Properties
Table 3: Physical and Spectroscopic Data
Key Observations :
Table 4: Reported Bioactivities of Analogs
Key Observations :
- Imidazole derivatives like cimetidine demonstrate cytochrome P-450 inhibition via imidazole-heme iron coordination, suggesting a plausible mechanism for the target compound .
Biological Activity
5-Methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, with the CAS number 565447-15-6 and molecular formula C₁₄H₁₈N₂OS, is a complex organic compound notable for its diverse biological activities. Its structure comprises a benzimidazole core linked to a thioether and an m-tolyloxyethyl substituent, contributing to its unique chemical properties and potential therapeutic applications.
Structural Characteristics
- Core Structure : The benzimidazole core is known for its biological significance, often exhibiting antimicrobial and anticancer properties.
- Functional Groups : The thioether linkage and the m-tolyloxyethyl group enhance solubility and bioactivity, making it a candidate for various medicinal applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound can inhibit microbial growth by targeting specific enzymes involved in resistance mechanisms. For instance, imidazole derivatives are known to disrupt bacterial cell membranes or inhibit essential metabolic pathways, which is crucial for their antimicrobial efficacy .
Anticancer Activity
The compound has shown promise as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through interaction with molecular targets such as the p53 pathway. This interaction can lead to the activation of downstream apoptotic signals, facilitating cancer cell death .
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and blocking enzymes like cyclooxygenase (COX). This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammatory responses.
- Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to cell death.
- Apoptosis Induction : By interacting with critical signaling pathways, it promotes apoptosis in cancer cells.
Comparison with Similar Compounds
This compound is unique compared to other imidazole derivatives due to its specific combination of structural elements. For example:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Antimicrobial |
| 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Anticancer |
| 5-Hexyl-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Anti-inflammatory |
The presence of the thioether linkage and m-tolyloxyethyl substituent in this compound enhances its solubility and bioactivity compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
